Tetraethylarsonium
Description
Structure
2D Structure
Properties
Molecular Formula |
C8H20As+ |
|---|---|
Molecular Weight |
191.17 g/mol |
IUPAC Name |
tetraethylarsanium |
InChI |
InChI=1S/C8H20As/c1-5-9(6-2,7-3)8-4/h5-8H2,1-4H3/q+1 |
InChI Key |
BFWXBFLSSRYKCS-UHFFFAOYSA-N |
SMILES |
CC[As+](CC)(CC)CC |
Canonical SMILES |
CC[As+](CC)(CC)CC |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Tetraethylarsonium and Analogues
Established Synthetic Pathways for Tetraethylarsonium Halides
Alkylation Reactions of Tertiary Arsines
The most direct and widely utilized method for preparing this compound halides is the alkylation of tertiary arsines. This reaction involves the treatment of a trialkylarsine, such as triethylarsine (B1607241), with an alkyl halide. The lone pair of electrons on the arsenic atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide, resulting in the formation of a quaternary arsonium (B1239301) salt.
A general representation of this reaction is:
R₃As + R'X → [R₃R'As]⁺X⁻
Where R and R' are alkyl groups and X is a halide. For the synthesis of this compound iodide, triethylarsine would be reacted with ethyl iodide. This method is advantageous due to its straightforward nature and the commercial availability of many tertiary arsines and alkyl halides. researchgate.net The reaction conditions can often be optimized by adjusting the solvent and temperature to achieve high yields. hku.hk
| Reactants | Product | Conditions |
| Triethylarsine, Ethyl Iodide | This compound Iodide | Varies, often in a suitable solvent |
| Triphenylarsine (B46628), Alkyl Halide | Alkyltriphenylarsonium Halide | Heating as a melt (80-110 °C) |
Table 1: Examples of Alkylation Reactions for Arsonium Salt Synthesis
Reactions Involving Iodoarsines and Alkyl Iodides
Another synthetic route involves the reaction of iodoarsines with alkyl iodides. For instance, dimethylarsine iodide can react with sodium in tetrahydrofuran (B95107) (THF) to produce sodium dimethylarsenide. This intermediate can then be reacted with an alkyl halide to yield a tertiary arsine. Subsequent alkylation, as described above, would lead to the desired this compound salt. Hindered alkyl iodides can also be prepared by treating the corresponding chlorides with sodium iodide in the presence of a catalyst like zinc chloride. rsc.org
Recent research has also explored radical-based couplings between aryl diazonium salts and alkyl iodides, mediated by iron, to form C-N bonds, showcasing the versatility of alkyl iodides in forming complex molecules. nih.gov
Grignard-Type Approaches
Grignard reagents, with the general formula RMgX, are powerful nucleophiles used to form carbon-carbon bonds and can also be employed in the synthesis of organoarsenic compounds. geeksforgeeks.orgwikipedia.org The reaction of an arsenic trihalide (AsX₃) with a Grignard reagent, such as ethylmagnesium bromide (EtMgBr), can lead to the formation of a trialkylarsine. thieme-connect.de
AsCl₃ + 3 EtMgBr → Et₃As + 3 MgBrCl
The resulting triethylarsine can then be alkylated with an ethyl halide to produce this compound halide. The Grignard reaction is typically conducted under anhydrous conditions to prevent the reagent from being quenched by protons. wikipedia.org
| Reactant 1 | Reactant 2 | Product |
| Arsenic Trichloride | Ethylmagnesium Bromide | Triethylarsine |
| Triethylarsine | Ethyl Iodide | This compound Iodide |
Table 2: Grignard-Type Approach for this compound Synthesis
Historical Preparative Methods (e.g., Cadet's Method, Meyer Reaction)
Cadet's Method: In 1760, Louis Claude Cadet de Gassicourt heated potassium acetate (B1210297) with arsenic trioxide, producing a red-brown oily liquid known as "Cadet's fuming liquid". wikipedia.orgredalyc.org This mixture was later found to primarily consist of cacodyl (B8556844) oxide and cacodyl (tetramethyldiarsine). uwimona.edu.jm This was the first synthesis of an organometallic compound and laid the groundwork for organoarsenic chemistry. wikipedia.orgnptel.ac.in While not a direct synthesis of this compound, this historical method is a cornerstone in the development of synthetic routes to organoarsenic compounds.
Meyer Reaction: The Meyer reaction involves the treatment of alkali metal alkylarsonites with alkyl halides to produce arsinic acids. thieme-connect.de This method, while primarily used for the synthesis of arsinic acids, demonstrates the reactivity of arsenic compounds with alkyl halides, a fundamental step in the formation of arsonium salts.
Advanced Synthesis of this compound Derivatives
Chiral this compound Salt Synthesis
The synthesis of chiral arsonium salts has become an area of significant interest, particularly for their application in asymmetric synthesis. lookchem.comrsc.org One approach involves the use of chiral auxiliaries. For example, chiral arsonium salts have been synthesized from triphenylarsine and chiral menthol-derived esters. usa-journals.com
Another strategy involves the asymmetric synthesis of As-chiral tertiary arsines. This can be achieved through the nucleophilic addition of an organolithium reagent to a phosphine-stabilized arsenium salt. uq.edu.au The resulting chiral tertiary arsine can then be alkylated to produce a chiral quaternary arsonium salt. The development of C₂-symmetric chiral tertiary arsines has also been reported for use in enantioselective Wittig reactions. lookchem.com These advanced methods open up possibilities for creating this compound analogues with specific stereochemical properties for applications in catalysis and materials science. mdpi.com
| Precursor | Reagent | Product | Application |
| Triphenylarsine | Chiral Menthol-derived Ester | Chiral Arsonium Salt | Asymmetric Wittig Reactions |
| Phosphine-stabilized Arsenium Salt | n-Butyllithium | (S)-(+)-(n-butyl)methylphenylarsine | Asymmetric Synthesis |
| (S)-(−)-1,1′-bi-2-naphthol | Multiple Steps | C₂-symmetric Chiral Arsine | Enantioselective Olefination |
Table 3: Advanced Methods for Chiral Arsonium Salt Synthesis
Programmed Synthesis of π-Expanded Arsonium Systems
A modern and efficient methodology has been developed for the synthesis of phosphonium (B103445) salts integrated with a π-conjugated scaffold, a strategy that has been successfully extended to the preparation of cyclic arsonium salts. rsc.orgrsc.org This approach utilizes phosphine (B1218219) oxides or their arsenic counterparts to create cyclic arsonium salts with up to eight conjugated rings, incorporating scaffolds such as pyrrole, thiophene, indole, or benzofuran. rsc.org The synthesis is notable for being a straightforward, one-step procedure that often does not require chromatographic purification, using abundant and commercially available starting materials. rsc.orgresearchgate.net
This method's versatility allows for the integration of more complex aromatic systems like azulene, pyrene, or fluorene (B118485) with the arsolium subunit. rsc.org A significant application of this strategy is the preparation of ladder-type bis-arsonium salts, a previously rare class of compounds, starting from 1,4-dihydropyrrolo[3,2-b]pyrrole. rsc.org The ability to create such a diverse range of π-expanded arsonium salts provides access to compounds with varied photophysical properties. rsc.orgrsc.org
Synthesis of Stable Fluorine-Containing Arsonium Ylides
A series of highly stable, fluorine-containing arsonium ylides have been synthesized. usa-journals.comresearchgate.net The synthesis involves the reaction of tertiary arsines with perfluoroalkanesulfonyl diazocarbonyl compounds, a process catalyzed by rhodium catalysts. usa-journals.comresearchgate.netresearchgate.net The resulting ylide products exhibit considerable stability, which is attributed to the strong electron-withdrawing effects of the adjacent perfluoroalkanesulfonyl and carbonyl groups. usa-journals.comresearchgate.net The structures of these ylides have been confirmed by spectral methods, and in some cases, by X-ray single crystal diffraction analysis. usa-journals.comresearchgate.net
Table 1: Synthesis of Stable Fluorine-Containing Arsonium Ylides
| Reactants | Catalyst | Product | Stability Feature | Ref |
|---|
Formation and Generation of this compound Ylides
Arsonium ylides, or alkylidenearsoranes, are valuable reagents in organic synthesis, known for being more nucleophilic than their phosphonium counterparts. usa-journals.comhku.hk Their preparation can be achieved through several methods, which are detailed below. usa-journals.comhku.hk
Deprotonation Routes of Arsonium Salts
The most widely employed method for generating arsonium ylides is the deprotonation of a corresponding arsonium salt. usa-journals.comhku.hk This "salt method" involves treating an arsonium salt, typically obtained from the reaction of a tertiary arsine with an alkyl halide or organosulfonate, with a suitable base. usa-journals.comhku.hklibretexts.org
The choice of base and the nature of the counterion can significantly influence the outcome of subsequent reactions. usa-journals.com For semi-stabilized arsonium ylides, the counterion plays a crucial role in directing the reaction pathway towards either epoxidation or alkenation. thieme-connect.de For instance, when generating alk-2-enyl(triphenyl)arsoranes, the use of strong, non-nucleophilic bases like lithium diisopropylamide or lithium hexamethyldisilazide is common. thieme-connect.de In these cases, lithium counterions tend to favor the formation of epoxidation products, while potassium counterions predominantly lead to alkene products. thieme-connect.de
Table 2: Effect of Counterion on Reaction Pathway of Semistabilized Arsonium Ylides
| Base/Counterion | Predominant Product | Ref |
|---|---|---|
| Lithium Hexamethyldisilazide (LiHMDS) | Epoxide | thieme-connect.de |
Methods Involving Arsine Dihalides, Arsine Oxides, and Diazo Compounds
Beyond the deprotonation of salts, arsonium ylides can be generated through several other important synthetic routes. usa-journals.comhku.hk
From Arsine Dihalides and Arsine Oxides: Stabilized arsonium ylides can be prepared by reacting a tertiary arsine dihalide or a tertiary arsine oxide with an active methylene (B1212753) compound. researchgate.net For example, treating a bis-sulfonyl derivative with triphenylarsine oxide in refluxing acetic anhydride (B1165640) yields the corresponding ylide. thieme-connect.de Similarly, arsine oxides can react with Grignard reagents to produce tetraorganoarsenic(V) salts. thieme-connect.de
From Diazo Compounds: The reaction of tertiary arsines with diazo compounds provides another effective route to stable arsonium ylides. thieme-connect.de This reaction is often facilitated by the presence of copper salts. thieme-connect.de The thermal decomposition of diazocyclopentadiene derivatives in the presence of triphenylarsine and copper(I) bromide, for instance, produces the corresponding ylide in good yield. thieme-connect.de This method has also been extended to catalytic Wittig-type reactions, where a combination of Ph₃As, an iron porphyrin complex, and ethyl diazoacetate is used to generate the arsonium ylide in a biphasic system. beilstein-journals.orgbeilstein-journals.org This catalytic cycle involves the reduction of the arsine oxide byproduct to regenerate the tertiary arsine. beilstein-journals.orgbeilstein-journals.org
Table 3: Methods for Arsonium Ylide Generation
| Precursor(s) | Reagents/Conditions | Ylide Type | Ref |
|---|---|---|---|
| Tertiary Arsine Dihalide, Active Methylene Compound | - | Stabilized Ylide | researchgate.net |
| Tertiary Arsine Oxide, Active Methylene Compound | Acetic Anhydride, Reflux | Stabilized Ylide | thieme-connect.de |
| Tertiary Arsine, Diazo Compound | Heat, Copper(I) Bromide | Stable Ylide | thieme-connect.de |
| Tertiary Arsine, Alkyl Halide, Aldehyde | K₂CO₃, Triphenylphosphite (for reduction) | Ylide for catalytic Wittig | beilstein-journals.org, beilstein-journals.org |
Reactivity Profiles and Mechanistic Investigations of Tetraethylarsonium Compounds
Alkylidenearsorane (Arsonium Ylide) Reactivity in Organic Transformations
Alkylidenearsoranes, commonly known as arsonium (B1239301) ylides, are reactive intermediates derived from arsonium salts such as tetraethylarsonium halides. These ylides are analogous to the more common phosphorus ylides used in the Wittig reaction and serve as valuable reagents in organic synthesis, particularly for the formation of carbon-carbon bonds. Their reactivity in cyclopropanation and olefination reactions has been a subject of detailed investigation.
Arsonium ylides are effective reagents for the synthesis of cyclopropane (B1198618) derivatives through their reaction with electron-deficient alkenes. thieme-connect.com This transformation, known as a Michael-initiated ring closure, exhibits a high degree of stereoselectivity that is dependent on the nature of the ylide.
Stabilized arsonium ylides, when reacted with electron-deficient alkenes, have been shown to produce cis-1,2-cyclopropane derivatives with high stereoselectivity. thieme-connect.com In contrast, semistabilized arsonium ylides react under similar conditions to afford trans-1,2-cyclopropane derivatives, also with high stereoselectivity. thieme-connect.comacs.org For instance, the reaction of semistabilized arsonium ylides with α,β-unsaturated ketones yields trans-2-vinyl-trans-3-substituted cyclopropyl (B3062369) ketones. acs.org This predictable control over the diastereoselectivity makes arsonium ylides powerful tools for targeted organic synthesis. The stereochemical outcome is influenced by factors including the solvent and the nature of the base used to generate the ylide. acs.org
The mechanism for these reactions involves the nucleophilic addition of the arsonium ylide to the β-carbon of the activated alkene, followed by an intramolecular nucleophilic substitution that closes the three-membered ring and eliminates triethylarsine (B1607241). The stereochemistry is determined during the ring-closing step.
Table 1: Stereoselectivity in Cyclopropanation of Chalcone with Different Ylides
| Ylide Type | Heteroatom | Product Stereochemistry | Reference |
| Semistabilized Arsonium Ylide | Arsenic (As) | trans-2-vinyl-trans-3-substituted cyclopropyl ketone | acs.org |
| Semistabilized Telluronium Ylide | Tellurium (Te) | cis-2-vinyl-trans-3-substituted cyclopropyl ketone | acs.org |
| Stabilized Arsonium Ylide | Arsenic (As) | cis-1,2-cyclopropane derivative | thieme-connect.com |
The arsonium-mediated Wittig reaction, or arsa-Wittig reaction, provides a valuable alternative to the traditional phosphorus-based method for converting aldehydes and ketones into alkenes. nih.gov The reaction proceeds through an arsonium ylide, generated from a this compound salt, which then reacts with a carbonyl compound.
The general mechanism involves the initial formation of the arsonium ylide by deprotonation of the corresponding arsonium salt. This ylide then attacks the carbonyl carbon of an aldehyde or ketone, leading to a betaine-like intermediate. This intermediate subsequently collapses through a four-membered ring transition state (an oxaarsetane), yielding the desired alkene and triethylarsine oxide. nih.govorganic-chemistry.org The formation of the very stable arsenic-oxygen double bond in triethylarsine oxide is a significant driving force for the reaction. organic-chemistry.org
These reactions are often highly stereoselective. For example, the reaction of arsonium salts derived from methyl bromoacetate (B1195939) with various aldehydes results in olefins with a high preference for the (E)-isomer, often in ratios greater than 19:1. nih.gov This method is effective for a range of aromatic, heteroaromatic, and alkyl aldehydes, producing the corresponding alkenes in high yields. nih.gov
Table 2: Arsa-Wittig Olefination of Various Aldehydes
| Aldehyde | Product | Yield (%) | (E):(Z) Ratio | Reference |
| Benzaldehyde | Methyl cinnamate | 95 | >19:1 | nih.gov |
| 4-Methoxybenzaldehyde | Methyl 4-methoxycinnamate | 98 | >19:1 | nih.gov |
| 4-Nitrobenzaldehyde | Methyl 4-nitrocinnamate | 99 | >19:1 | nih.gov |
| 2-Furaldehyde | Methyl 3-(2-furyl)acrylate | 91 | >19:1 | nih.gov |
Carbon-Arsenic Bond Cleavage Studies
The carbon-arsenic (C-As) bond in tetraalkylarsonium salts is generally stable. However, it can be cleaved under specific chemical conditions, including thermal stress, reaction with halogens, or catalysis by strong bases. Understanding these cleavage pathways is important for assessing the stability and degradation of organoarsenic compounds.
Upon heating, tetraorganoarsonium salts can undergo decomposition, leading to the cleavage of a carbon-arsenic bond to yield a triorganoarsine. thieme-connect.de While specific mechanistic studies on the thermal decomposition of this compound are not extensively detailed in the literature, pathways can be inferred from related organometallic compounds. researchgate.net
Plausible decomposition routes for this compound salts include:
Elimination: A β-hydride elimination mechanism, similar to that observed in other metal-ethyl compounds, could lead to the formation of triethylarsine, ethene, and an acid derived from the counter-ion. researchgate.net
Homolytic Cleavage: The C-As bond could break homolytically to produce a triethylarsine radical and an ethyl radical. These reactive species would then undergo further reactions.
Reductive Elimination: The arsonium salt may directly eliminate an alkane, though this is generally less common for simple alkyl groups without specific activating factors.
The specific pathway and products are dependent on the temperature, pressure, and the nature of the counter-ion present.
The carbon-arsenic bond in tetraalkylarsonium compounds can be cleaved by treatment with halogens such as bromine or chlorine. thieme-connect.delibretexts.org The reaction of an alkyldiphenylarsine with bromine, for example, generates an intermediate dibromoarsenic(V) species. thieme-connect.de This unstable intermediate undergoes thermolysis, breaking a C-As bond to liberate an alkyl bromide and bromodiphenylarsine. thieme-connect.de
Acid-Catalyzed Cleavage: Tetraalkylarsonium cations are generally resistant to cleavage by acids. wikipedia.orgmasterorganicchemistry.com The C-As bond is non-polar and strong, and the quaternary arsenic center lacks a lone pair of electrons to be protonated, which is the typical first step in the acid-catalyzed cleavage of ethers. masterorganicchemistry.comlibretexts.org Therefore, significant C-As bond cleavage is not expected under typical acidic conditions.
Base-Catalyzed Cleavage: In contrast, the C-As bond can be cleaved by strong bases. thieme-connect.de The arsenic–carbon bonds in compounds like dimethylarsinic acid are known to be cleaved by heating with solid sodium hydroxide. nih.gov For tetraalkylarsonium salts, potent bases such as organolithium reagents can induce cleavage. thieme-connect.de The reaction of a tetraalkylarsonium salt with ethyllithium, for instance, results in nucleophilic displacement to yield a trialkylarsine. thieme-connect.de The mechanism can involve either a direct nucleophilic attack of the base on the arsenic atom or, more likely, an attack on the α-carbon of one of the ethyl groups, leading to the displacement of triethylarsine as a leaving group. This reactivity highlights the susceptibility of the C-As bond to cleavage under strongly basic conditions.
Reactions with Mercury Compounds
The reactivity of this compound compounds with mercury compounds is notably demonstrated in the formation of complex salts. The interaction between this compound iodide and mercuric iodide serves as a primary example of this reactivity. When a solution of this compound iodide in ethanol (B145695) is introduced to a stirred solution of excess mercuric iodide in the same solvent at room temperature, a yellow precipitate is formed. cdnsciencepub.com This solid product is identified as this compound triiodomercury(II). cdnsciencepub.com
The reaction illustrates the formation of a stable arsonium mercuri-iodide complex. The stoichiometry and conditions of the reaction are crucial in determining the final product. For instance, the use of excess mercuric iodide favors the formation of the triiodomercury(II) derivative. cdnsciencepub.com
Formation of Complex Arsonium Derivatives (e.g., Triiodomercury(II) and Tetraiodomercury(II) Complexes)
The synthesis of complex arsonium derivatives, specifically those involving mercury and iodine, highlights the ability of the this compound cation to stabilize complex anions. Two prominent examples are this compound triiodomercury(II) and bis(this compound) tetraiodomercury(II). cdnsciencepub.com
This compound Triiodomercury(II) is synthesized by reacting this compound iodide with an excess of mercuric iodide in an ethanol solution at room temperature. cdnsciencepub.com The resulting product is a low-melting yellow solid. cdnsciencepub.com
Bis(this compound) Tetraiodomercury(II) , a new compound described in the research, is a pale yellow crystalline substance. cdnsciencepub.com Its formation can be achieved through two primary routes. The first involves the reaction of this compound iodide with mercuric iodide in a 2:1 molar ratio in a boiling ethanol solution. cdnsciencepub.com The second method involves adding a hot ethanol solution of this compound triiodomercury(II) to a hot ethanol solution containing an excess of this compound iodide. cdnsciencepub.com This latter preparation confirms the relationship between the triiodo and tetraiodo mercury complexes. cdnsciencepub.com
The properties of these complexes have been characterized, as detailed in the table below.
| Property | This compound Triiodomercury(II) | Bis(this compound) Tetraiodomercury(II) |
| Molecular Formula | C₈H₂₀AsHgI₃ | (C₈H₂₀As)₂HgI₄ |
| Appearance | Yellow solid | Pale yellow crystalline substance |
| Melting Point (°C) | 117 | 236-238 |
| Analytical Data (Found %) | C, 12.4; H, 2.78; Hg, 25.8; I, 48.9 | C, 18.0; H, 3.84; Hg, 18.8; I, 47.7 |
| Analytical Data (Calculated %) | C, 12.4; H, 2.59; Hg, 26.0; I, 49.3 | C, 18.1; H, 3.79; Hg, 18.9; I, 47.7 |
Data sourced from a study on arsonium mercuri-iodides. cdnsciencepub.com
The reaction pathways can be summarized as follows:
Et₄AsI + HgI₂ (excess) in EtOH at RT → [Et₄As][HgI₃] cdnsciencepub.com
2Et₄AsI + HgI₂ in boiling EtOH → [(Et₄As)₂][HgI₄] cdnsciencepub.com
[Et₄As][HgI₃] + Et₄AsI (excess) in hot EtOH → [(Et₄As)₂][HgI₄] cdnsciencepub.com
These syntheses demonstrate the formation of stable complex arsonium derivatives through the reaction of this compound halides with mercury compounds.
Advanced Spectroscopic and Structural Elucidation of Tetraethylarsonium Compounds
Vibrational Spectroscopy (Infrared and Raman) Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of tetraethylarsonium compounds. These complementary methods rely on different principles: IR spectroscopy measures the absorption of infrared light by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. edinst.comphotothermal.comksu.edu.sa When used together, they provide a more complete picture of the vibrational modes within the molecule. edinst.com
The vibrations of the carbon-arsenic (C-As) bonds are of particular interest as they are characteristic of the arsonium (B1239301) cation's core structure. In studies of this compound salts, such as this compound iodide (Et₄AsI), the C-As stretching frequencies have been identified and assigned using both infrared and Raman spectroscopy. cdnsciencepub.com The skeletal symmetry of the [As(C₂H₅)₄]⁺ ion is effectively C₂ᵥ, which dictates the number and activity of its vibrational modes. cdnsciencepub.com The carbon-arsenic stretching modes are all active in the infrared spectrum. cdnsciencepub.com
Detailed analysis of the vibrational spectra allows for the specific assignment of these frequencies. The asymmetric and symmetric stretching vibrations of the C-As bonds can be distinguished, providing a detailed fingerprint of the this compound cation.
Vibrational Frequencies for this compound Iodide (Et₄AsI)
| Vibrational Mode | Infrared Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| C-As Stretching | 567 | 563 |
| C-As Stretching | 610 | 608 |
Data sourced from a study on the vibrational spectra of alkylarsonium compounds. cdnsciencepub.com
A comparative analysis of the vibrational spectra of the this compound cation with its isoelectronic and structural analogues, such as tetraethylgermanium (Et₄Ge) and tetraethyltin (B1219993) (Et₄Sn), provides valuable insight into the nature of the carbon-metal bond. Studies show that the carbon-arsenic stretching frequencies in the this compound cation are consistently higher than the corresponding carbon-germanium stretching frequencies in tetraethylgermane. cdnsciencepub.com
Comparison of C-Metal Stretching Frequencies
| Compound | C-Metal Stretching (Infrared, cm⁻¹) | C-Metal Stretching (Raman, cm⁻¹) |
|---|---|---|
| Tetraethylgermanium (Et₄Ge) | 549, 592 | 550, 590 |
| This compound Iodide (Et₄AsI) | 567, 610 | 563, 608 |
Data sourced from a comparative study of this compound and tetraethylgermane. cdnsciencepub.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of chemical compounds, providing information on the local environment of specific nuclei.
Solid-state NMR (ssNMR) is a powerful method for investigating the structure of materials in the solid phase, offering atomic-level insights. nih.goviitm.ac.in It is particularly useful for studying crystalline or amorphous solids where solution-state NMR is not applicable. iza-online.org For organometallic cations like this compound when used as an organic structure-directing agent (OSDA) in the synthesis of zeolites, ssNMR can probe the cation's structure and its interactions within the confined microporous environment of the zeolite framework. mdpi.com
The technique of magic-angle spinning (MAS) is employed to average out anisotropic interactions that broaden NMR signals in solid samples, resulting in narrower lines and higher resolution spectra. mdpi.com By using multinuclear MAS-NMR, researchers can study various nuclei (e.g., ¹H, ¹³C, ²⁹Si) to understand the proximity and interactions between the this compound guest molecule and the inorganic host framework. iza-online.orgmdpi.com For instance, heteronuclear correlation experiments can reveal which atoms of the cation are in close spatial proximity to the silicon or aluminum atoms of the zeolite channels, providing a detailed picture of how the cation is oriented and stabilized within the pores. mdpi.com
Solution-state NMR is a routine and definitive method for confirming the molecular structure of compounds like this compound salts when dissolved in a suitable solvent. nih.govrsc.org The high resolution achievable in solution allows for precise determination of the chemical environment of each atom.
¹H NMR: A proton NMR spectrum of the this compound cation would be expected to show characteristic signals for the ethyl groups. The methylene (B1212753) protons (-CH₂-) and the methyl protons (-CH₃) would appear as distinct multiplets due to spin-spin coupling with each other, confirming the ethyl group structure. The integration of these signals would correspond to the 8:12 ratio of methylene to methyl protons.
¹³C NMR: A carbon-13 NMR spectrum would show two distinct signals, one for the methylene carbons and one for the methyl carbons, further confirming the presence of ethyl groups attached to the central arsenic atom.
These solution-state NMR experiments provide unambiguous confirmation of the cation's covalent structure in the dissolved state. biorxiv.org
X-ray Diffraction Analysis
In an XRD experiment, a beam of X-rays is directed at a single crystal of a this compound salt. The X-rays are diffracted by the electrons in the atoms, creating a unique diffraction pattern. retsch.com By analyzing the positions and intensities of the spots in this pattern, a detailed electron density map of the crystal's unit cell can be constructed. This map reveals the precise location of each atom, allowing for the determination of:
The tetrahedral geometry around the central arsenic atom.
The exact C-As and C-C bond lengths and C-As-C bond angles.
The conformation of the ethyl groups.
The arrangement of the this compound cations and their counter-anions in the crystal lattice.
This non-destructive technique provides the definitive solid-state structure, which is crucial for understanding the compound's physical properties and intermolecular interactions. americanpharmaceuticalreview.com
Single Crystal X-ray Crystallography of this compound Salts and Complexes
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise atomic and molecular structure of a crystalline solid. researchgate.net The technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. mdpi.com The angles and intensities of the diffracted X-rays allow for the calculation of a three-dimensional electron density map, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision. researchgate.netmaterialsproject.org This method is indispensable for establishing the exact conformation of the this compound cation and its spatial relationship with the counter-anion in the crystal lattice.
The crystal structures of several complex salts containing the this compound cation have been elucidated. For instance, its structural role in stabilizing complex inorganic anions is well-documented. An X-ray structural investigation of tetraethylammonium (B1195904) octachlorodirhenate(III), a close analogue, revealed significant crystallographic disorder in both the cation and the anion positions. researchgate.netslideshare.net In the case of scandium perrhenate (B82622) trihydrate, SC-XRD provided detailed cell parameters and confirmed its triclinic crystal system. wikipedia.org Such analyses are crucial for understanding the packing forces and non-covalent interactions within the crystal. rsc.org
While detailed crystallographic data for simple this compound halides are less common in the literature compared to their widely studied tetraethylammonium counterparts wikipedia.orgillinois.edu, the principles of structural determination remain identical. The analysis of complex salts provides critical data on the behavior of the this compound cation in a crystalline environment.
Table 1: Crystallographic Data for Selected Tetra-alkyl-onium Salts and Related Compounds
| Compound | Formula | Crystal System | Space Group | Cell Parameters | Ref. |
|---|---|---|---|---|---|
| Scandium Perrhenate Trihydrate | Sc(ReO4)3·3H2O | Triclinic | P1 | a = 7.333 Å, b = 7.985 Å, c = 20.825 Å α = 93.35°, β = 92.20°, γ = 97.42° | wikipedia.org |
| Anhydrous Tetraethylammonium Chloride | [(C2H5)4N]Cl | Monoclinic | P121/n1 | a = 11.8207 Å, b = 20.4092 Å, c = 12.4290 Å β = 108.173° | rsdjournal.org |
| Tetraethylammonium Octachlorodirhenate(III) | [(C2H5)4N]2[Re2Cl8] | Structure determined, characterized by significant crystallographic disorder. | researchgate.netslideshare.net |
Powder X-ray Diffraction for Material Encapsulation Studies (e.g., Zeolites)
Powder X-ray diffraction (PXRD) is a fundamental technique for characterizing polycrystalline materials, including zeolites. d-nb.info Zeolites are crystalline aluminosilicates with porous structures that find use in catalysis and separation. mdpi.com In the synthesis of many zeolites, organic cations like this compound serve as structure-directing agents (SDAs) or templates, guiding the formation of specific framework topologies. mdpi.comrsc.org
The role of the SDA and its successful encapsulation within the zeolite framework can be monitored using PXRD. The diffraction pattern of a zeolite is a unique fingerprint of its crystal structure. researchgate.net The incorporation of an SDA like this compound into the synthesis gel can influence the crystallization kinetics and the final product's purity and morphology. rsdjournal.org Researchers use PXRD to:
Identify the crystalline phase: By comparing the experimental diffraction pattern to reference patterns from databases, the specific zeolite topology (e.g., ZSM-5, MTW) can be identified. rsdjournal.orgd-nb.info
Assess crystallinity: The sharpness and intensity of the diffraction peaks are indicative of the sample's crystallinity. A highly crystalline material will produce sharp, well-defined peaks. rsdjournal.org
Detect impurities: The presence of other crystalline phases or amorphous material can be readily detected.
Monitor structural changes: After the synthesis, the SDA is typically removed by calcination to open the zeolite pores. PXRD patterns taken before and after calcination can confirm the structural integrity of the zeolite framework upon removal of the encapsulated this compound cations.
Studies on the synthesis of ZSM-12 and other zeolites have shown that quaternary ammonium (B1175870) cations, such as methyltriethylammonium chloride, are effective SDAs, with PXRD being the primary tool for confirming the successful synthesis of highly crystalline, phase-pure materials. rsdjournal.org The principles are directly applicable to syntheses employing this compound as the SDA.
X-ray Absorption Spectroscopy (XAS) for Arsenic Speciation and Local Environment Analysis
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information on the oxidation state and local coordination environment of a target atom. stanford.educas.cz It is particularly valuable for analyzing arsenic-containing compounds as it can be applied to both crystalline and amorphous materials, often with minimal sample preparation. mdpi.comanl.gov The technique is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). cas.cz
For a this compound compound, XAS analysis focusing on the arsenic K-edge would yield critical information:
Arsenic Speciation (XANES): The XANES region is highly sensitive to the oxidation state of the absorbing atom. msu.ru The energy of the absorption edge, or "white line," increases with a higher oxidation state. msu.ru Studies on a wide range of arsenic compounds have established distinct energy regions for different oxidation states. nih.govacs.org For this compound, the arsenic atom is in the +5 oxidation state. Its As K-edge white line energy would be expected to fall within the range characteristic of other pentavalent organoarsenic compounds, such as arsenobetaine (B179536) and arsenocholine (B1203914) (11872.6 ± 0.5 eV). nih.govacs.org This allows for unambiguous confirmation of the As(V) state.
Local Environment Analysis (EXAFS): The EXAFS region contains oscillatory signals that arise from the scattering of the ejected photoelectron by neighboring atoms. stanford.edu Analysis of these oscillations provides quantitative information about the local structure around the central arsenic atom, including:
Coordinator Identity: The type of atoms directly bonded to the arsenic (in this case, carbon).
Coordination Number: The number of neighboring atoms (four carbon atoms in a tetrahedral arrangement).
Bond Distances: The precise distance between the arsenic atom and the carbon atoms of the four ethyl groups.
Therefore, XAS provides a powerful method to confirm both the pentavalent oxidation state of arsenic and its tetrahedral coordination to four carbon atoms in this compound compounds, complementing the long-range structural information from diffraction methods. stanford.edu
Advanced Spectroscopic Methodologies for Research Applications
Beyond diffraction and XAS, other spectroscopic methods are essential for the complete characterization of this compound compounds, particularly for confirming molecular structure and probing vibrational modes.
Vibrational Spectroscopy (Infrared and Raman) Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. tanta.edu.eganton-paar.com These vibrations are dependent on the masses of the atoms and the strength of the bonds connecting them, providing a unique "fingerprint" for the molecule. mgcub.ac.in The vibrational spectra of this compound salts have been recorded and assigned. cdnsciencepub.com The spectra are consistent with a tetrahedral C₄As skeleton. cdnsciencepub.com Key vibrational modes, such as C-H stretching, C-H bending, C-C stretching, and the characteristic carbon-arsenic skeletal modes, can be identified. cdnsciencepub.com The frequencies of these vibrations provide insight into the bonding within the cation. For example, the carbon-arsenic stretching frequencies are higher in the arsonium cation compared to the isoelectronic tetraethylgermane, indicating stronger carbon-metal bonding in the cation. cdnsciencepub.com
Table 2: Selected Vibrational Frequencies for this compound Iodide (Et₄AsI)
| Frequency (cm-1) | Assignment | Ref. |
|---|---|---|
| ~2900-3000 | C-H Stretching | cdnsciencepub.com |
| ~1450 | CH3 / CH2 Deformation | cdnsciencepub.com |
| 1247 | CH2 Wagging | cdnsciencepub.com |
| 1004 | C-C Stretching | cdnsciencepub.com |
| 665 | C-As Stretching (asymmetric, f2) | cdnsciencepub.com |
| 583 | C-As Stretching (symmetric, a1) | cdnsciencepub.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. researchgate.net For the this compound cation, ¹H and ¹³C NMR would provide definitive structural confirmation.
¹H NMR: The proton NMR spectrum would show characteristic signals for the methyl (-CH₃) and methylene (-CH₂) protons of the ethyl groups. The integration of these signals would be in a 3:2 ratio, and the coupling pattern (a triplet for the methyl group and a quartet for the methylene group) would confirm the ethyl group structure.
¹³C NMR: The carbon NMR spectrum would show two distinct signals corresponding to the methyl and methylene carbon atoms.
Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) could be used to unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms within the cation. arkat-usa.org NMR is also used to study ion dynamics and interactions in solution, providing information that is complementary to solid-state structural methods. semanticscholar.org
Theoretical and Computational Chemistry Applied to Tetraethylarsonium Systems
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule or ion. By solving approximations of the Schrödinger equation, these methods can determine the optimal three-dimensional structure and the distribution of electrons within the system.
Density Functional Theory (DFT) has become a primary tool in computational chemistry due to its favorable balance of accuracy and computational cost. royalsocietypublishing.org It is particularly effective for studying organometallic and organoarsenic systems. researchgate.netresearchgate.net For the tetraethylarsonium cation, DFT calculations are used to predict its geometric and electronic structure with high precision.
DFT calculations begin by optimizing the geometry of the this compound cation to find its lowest energy conformation. This process yields key structural parameters such as the arsenic-carbon (As-C) and carbon-carbon (C-C) bond lengths, as well as the C-As-C bond angles, which define the tetrahedral arrangement around the central arsenic atom.
Beyond molecular geometry, DFT provides a detailed picture of the electronic properties. The distribution of charge within the ion can be analyzed, revealing that the positive charge is not localized solely on the arsenic atom but is delocalized across the ethyl groups. caltech.edu Furthermore, DFT calculates the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the ion's kinetic stability and chemical reactivity. nih.gov In studies of organoarsenic compounds interacting with frameworks like mineral surfaces, DFT can elucidate the nature of adsorption, showing whether inner-sphere or outer-sphere complexes are formed and revealing the thermodynamic favorability of these interactions. uwaterloo.canih.gov
| Computational Method | Predicted Property for this compound | Significance |
|---|---|---|
| DFT Geometry Optimization | Bond lengths (As-C, C-C, C-H), Bond angles (C-As-C) | Provides the stable 3D structure of the cation. |
| DFT Electronic Structure Analysis | Charge distribution, HOMO/LUMO energies, Electrostatic potential | Determines electronic stability, reactivity sites, and how the ion interacts with its environment. |
Cation-π interactions are noncovalent forces between a cation and the electron-rich face of a π-system, such as an aromatic ring. caltech.edu These interactions are crucial in molecular recognition and protein-ligand binding. nih.gov While specific ab initio studies on this compound are not widely documented, extensive research on analogous quaternary ammonium (B1175870) cations like tetramethylammonium (B1211777) (TMA) and tetraethylammonium (B1195904) (TEA) provides valuable insights. nih.govrsc.orgnih.gov
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and certain DFT functionals like M06, are well-suited for accurately calculating the binding energies of these noncovalent interactions. rsc.orgnih.gov Studies on the interaction of TMA with benzene (B151609) show that the cation can bind with one or more of its methyl groups oriented toward the face of the aromatic ring. researchgate.netresearchgate.net The binding energy increases with the number of interacting alkyl groups.
For this compound, it is expected to engage in similar cation-π interactions, where the partial positive charges on its ethyl groups are attracted to the negative electrostatic potential of a π-system. Gas-phase calculations show these interactions to be quite strong. However, in aqueous solution, the binding free energies are reduced due to solvation effects but remain significant. nih.gov Computational studies on TEA have shown that in water, the larger alkyl groups can lead to stronger interactions compared to TMA, a trend attributed in part to the hydrophobic effect. nih.gov
| Cation | Computational Method | Binding Energy (kcal/mol) |
|---|---|---|
| Ammonium (NH₄⁺) | M06/6-31G(d,p) | 19.4 |
| Tetramethylammonium (TMA) | M06/6-31G(d,p) | 9.8 |
| Tetraethylammonium (TEA) | MP2(full)/6-311++G(d,p) based models | ~8.5-10.0 |
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum chemical calculations excel at describing a single ion or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of large ensembles of molecules over time. mdpi.comdovepress.com MD simulations model a system containing many this compound cations, counter-ions, and solvent molecules, allowing for the investigation of intermolecular interactions and bulk properties. researchgate.net
In an MD simulation, the forces between atoms are calculated using a classical force field, and Newton's equations of motion are solved to track the trajectory of each atom. mdpi.com For a system like this compound chloride in water, MD simulations can reveal:
Solvation Structure: How water molecules arrange around the [As(C₂H₅)₄]⁺ cation. The hydrophobic ethyl groups influence the local water structure, while the charged core interacts with water dipoles. acs.org
Ion Pairing: The tendency of the this compound cation and its counter-ion (e.g., Cl⁻, Br⁻) to associate in solution. Radial distribution functions (RDFs) can be calculated to determine the probable distances between ions. mdpi.com
Hydrogen Bonding: MD simulations can quantify the hydrogen bonding network within the solvent and between the solvent and any anions. Studies on tetraethylammonium bromide, for instance, have detailed the hydrogen bonds between anions and the hydrogens of the cation's alkyl groups. mdpi.com
Dynamical Properties: Properties such as diffusion coefficients of the ions and the solvent can be calculated, providing insight into mobility. acs.org
These simulations are critical for bridging the gap between the properties of a single ion and the macroscopic behavior of a solution. researchgate.netnih.gov
Computational Modeling of Spectroscopic Signatures for Vibrational and Electronic Transitions
Computational methods are invaluable for interpreting experimental spectra. Theoretical calculations can predict vibrational (Infrared and Raman) and electronic (UV-Visible) spectra, aiding in the assignment of experimental peaks to specific molecular motions or electronic excitations. core.ac.uknih.gov
For this compound, DFT calculations can be used to compute its vibrational frequencies. nih.gov After geometry optimization, a frequency calculation yields a set of normal modes, each corresponding to a specific vibration (e.g., As-C stretching, C-H bending). The calculated frequencies and their intensities can be used to generate a theoretical IR or Raman spectrum. These theoretical spectra are often scaled by a small factor to better match experimental results, accounting for systematic errors in the computational method and the neglect of anharmonicity. uwaterloo.canih.gov
Electronic transitions are modeled using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netnih.govresearchgate.net This method calculates the energies required to excite an electron from an occupied orbital to an unoccupied one. The results include the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which correspond to absorption intensities). For a simple cation like this compound, significant electronic transitions are expected to occur in the deep UV region.
Theoretical Insights into Reactivity and Reaction Mechanisms
Computational chemistry provides a powerful lens for examining chemical reactivity and elucidating reaction mechanisms. sumitomo-chem.co.jp By mapping the potential energy surface of a reaction, theoretical methods can identify reactants, products, intermediates, and the transition states that connect them. acs.org
For example, in studying nucleophilic aromatic substitution (SNAr) reactions, computational analyses can distinguish between a stepwise mechanism, which proceeds through a stable Meisenheimer intermediate, and a concerted mechanism, where bond-making and bond-breaking occur simultaneously. acs.orgacs.orgnih.gov By calculating the energy profiles for both pathways, researchers can predict which mechanism is favored under specific conditions. researchgate.net For a cation like this compound, theoretical studies could be applied to understand its stability, potential decomposition pathways, or its role as a phase-transfer catalyst by modeling the key reaction steps involved.
Applications in Advanced Materials Science and Catalysis
Tetraalkylarsonium Cations as Organic Structure Directing Agents (OSDAs) in Zeolite Synthesis
Tetraalkylarsonium cations, including tetraethylarsonium, have emerged as a novel class of organic structure-directing agents (OSDAs) for the synthesis of zeolites. nih.govupv.es These organic cations guide the formation of specific zeolite framework structures during the crystallization process. nih.govupv.esresearchgate.net The arsonium (B1239301) cation is a newer addition to the family of '-onium' OSDAs, which traditionally includes ammonium (B1175870), phosphonium (B103445), and sulfonium (B1226848) cations. nih.govupv.es
The use of tetraalkylarsonium cations has been successfully demonstrated in the synthesis of the zeolite ZSM-5, accommodating various chemical compositions within the framework. nih.govupv.esupv.escsic.es This demonstrates their utility in creating zeolites with tailored properties. Research has shown that the presence of trivalent elements like aluminum (Al), boron (B), or gallium (Ga) that isomorphically substitute silicon (Si) atoms in the zeolite framework influences the interaction with the arsenic-containing OSDA. nih.govupv.esupv.es The suitability of tetraalkylarsonium cations for promoting the crystallization of zeolites has been established, opening new avenues for zeolite synthesis with a new series of OSDAs. nih.govupv.esupv.es
A significant advantage of using tetraalkylarsonium OSDAs is the presence of the arsenic (As) atom, which serves as a valuable probe for characterization studies. nih.govupv.esupv.es The replacement of nitrogen with arsenic in the OSDA facilitates the analysis of these molecules within the zeolite structure using advanced techniques. nih.govupv.esupv.es The high electron density of the arsenic atom is particularly beneficial for locating the OSDA within the zeolite's structure. researchgate.net This allows for a more detailed understanding of the OSDA's role and its evolution during thermal treatments for its removal. nih.govupv.esupv.es
| Analytical Technique | Benefit of Arsenic as a Probe Atom |
| Powder X-ray Diffraction (PXRD) | Facilitates the localization of the OSDA within the zeolite pores. nih.govupv.esupv.es |
| Solid-State Nuclear Magnetic Resonance (MAS NMR) | Enables detailed study of the OSDA and its interactions with the zeolite framework. nih.govupv.esupv.es |
| X-ray Absorption Spectroscopy (XAS) | Allows for the advanced characterization of the arsenic species and its evolution during thermal treatments. nih.govupv.esupv.es |
This compound Compounds in Homogeneous Catalysis
In the realm of homogeneous catalysis, where the catalyst and reactants are in the same phase, this compound compounds have shown potential in specific organic reactions.
The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones. wikipedia.org While traditionally a stoichiometric reaction, efforts have been made to develop catalytic versions to improve efficiency and reduce waste. researchgate.netnih.govnih.gov In this context, arsenic-based compounds have been explored. The first catalytic Wittig-type reaction was realized using an arsenic-based catalyst. researchgate.net The weaker arsenic-oxygen (As=O) bond compared to the phosphorus-oxygen (P=O) bond is a key factor in the catalytic cycle. researchgate.net This allows for the in-situ regeneration of the active catalytic species.
This compound in Heterogeneous Catalysis Development (e.g., as Precursors or Modifiers)
This compound compounds also play a role in heterogeneous catalysis, where the catalyst is in a different phase from the reactants. They can be used as precursors to synthesize catalytic materials or as modifiers to alter the properties of existing catalysts. The use of this compound as a structure-directing agent in the synthesis of zeolites is an example of its role as a precursor in developing heterogeneous catalysts. nih.govupv.es The resulting zeolites possess unique structural and acidic properties that are crucial for their catalytic performance in various industrial processes.
Advanced Analytical Methodologies for Tetraethylarsonium Research
Chromatographic Techniques for Separation and Characterization
Chromatography is a fundamental technique for the separation and purification of components within a mixture. nih.gov It operates on the principle of differential partitioning of solutes between a stationary phase and a mobile phase. ajprd.com Various chromatographic methods, including column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), are employed based on the molecular characteristics of the compounds of interest. nih.govchromtech.com
For the analysis of organoarsenicals, chromatographic techniques are essential for separating different arsenic species from one another and from interfering matrix components. psu.edursc.org The choice of chromatographic method often depends on the polarity, charge, and size of the organoarsenic compounds. psu.edursc.org
High-Performance Liquid Chromatography (HPLC) Method Development for Organoarsenicals
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of organoarsenic compounds due to its high resolution and sensitivity. nih.govfrontiersin.org Method development in HPLC for organoarsenicals involves the careful selection of several key parameters to achieve optimal separation.
Key HPLC Method Parameters for Organoarsenical Analysis:
| Parameter | Description | Common Choices for Organoarsenicals |
| Stationary Phase (Column) | The solid support through which the mobile phase flows. The choice of stationary phase is critical for achieving separation based on the analyte's properties. | Reversed-phase (e.g., C18) columns are frequently used for the separation of various organoarsenicals. spectroscopyonline.com Cation exchange columns are effective for separating cationic species like the tetramethylarsonium (B1217432) ion. rsc.org |
| Mobile Phase | The solvent that carries the sample through the column. The composition of the mobile phase can be constant (isocratic elution) or varied over time (gradient elution). | For reversed-phase HPLC, mixtures of methanol (B129727) and acidic aqueous solutions (e.g., 1% acetic acid) are common. nih.gov In cation exchange chromatography, mobile phases like pyridine (B92270) formate (B1220265) with a gradient elution can be employed. psu.edursc.org |
| Detector | The component that detects the analytes as they elute from the column. | UV detectors are often used for organoarsenicals containing chromophores. nih.gov However, for higher sensitivity and specificity, coupling HPLC with mass spectrometry (MS) is the preferred approach. psu.edursc.org |
| Flow Rate | The speed at which the mobile phase moves through the column. | Typical flow rates range from 0.5 to 1.0 mL/min. nih.govresearchgate.net |
| Column Temperature | The temperature of the column during the analysis. | Maintaining a constant column temperature, for instance at 40°C, can improve reproducibility. researchgate.net |
A study on the determination of four organoarsenic compounds in animal feeds utilized a Zorbax SB-Aq C18 HPLC column with an isocratic mobile phase of methanol and 1% acetic acid (3:97, v/v) at a flow rate of 0.7 mL/min, with UV detection at 260 nm. nih.gov Another method for analyzing organoarsenicals in water employed a C-18 column with an isocratic elution of methanol and 0.1% formic acid (3:97, v/v) at a flow rate of 0.5 mL/min and a column temperature of 40°C. researchgate.net
Integration of Spectroscopic Techniques in Analytical Protocols
Spectroscopic techniques are indispensable for the structural elucidation and identification of organic compounds. ehu.eus Methods such as Ultraviolet-Visible (UV-Vis) spectroscopy, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable information about the molecular structure of analytes. spectroscopyonline.comehu.eus In the context of tetraethylarsonium research, spectroscopy is crucial for confirming the identity of the separated compounds.
Hyphenated Techniques for Structural Confirmation and Quantitative Analysis
To overcome the limitations of individual analytical techniques, "hyphenated techniques" that couple a separation method with a spectroscopic detection method have become standard practice. chromatographytoday.comnih.gov This combination allows for both the separation of complex mixtures and the definitive identification and quantification of the individual components. researchgate.net
The most powerful and commonly used hyphenated technique for organoarsenical analysis is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). psu.edursc.org In this setup, the HPLC system separates the different arsenic species, which are then introduced directly into the mass spectrometer for detection and identification. saapjournals.org
Common Hyphenated Techniques in Analytical Chemistry:
| Technique | Abbreviation | Description |
| Gas Chromatography-Mass Spectrometry | GC-MS | Couples the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov |
| Liquid Chromatography-Mass Spectrometry | LC-MS | Combines liquid chromatography with mass spectrometry, a highly versatile technique for a wide range of compounds. nih.gov |
| Liquid Chromatography-Nuclear Magnetic Resonance | LC-NMR | Integrates liquid chromatography with nuclear magnetic resonance spectroscopy, providing detailed structural information. nih.gov |
| Liquid Chromatography-Infrared Spectroscopy | LC-IR | Combines liquid chromatography with infrared spectroscopy to identify functional groups in separated compounds. ijpsjournal.com |
The development of tandem mass spectrometry (MS/MS) has further enhanced the capabilities of LC-MS by allowing for the fragmentation of selected ions, which provides more detailed structural information and increases specificity. researchgate.netnih.gov For instance, a novel SPE-LC-ESI-MS/MS method was developed for the analysis of four organoarsenical feed additives, demonstrating the power of this hyphenated approach. researchgate.net The use of HPLC coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is another prevalent technique for arsenic speciation analysis. psu.edursc.org
Method Validation Strategies in Chemical Research
Analytical method validation is a critical process that provides documented evidence that a method is suitable for its intended purpose. metrology-journal.orgparticle.dk It ensures that the analytical results are reliable, reproducible, and accurate. particle.dk The key parameters evaluated during method validation include accuracy, precision, specificity, and robustness. metrology-journal.orgelementlabsolutions.com
Principles of Accuracy, Precision, Specificity, and Robustness in Method Validation
Accuracy : This refers to the closeness of the measured value to the true or accepted reference value. metrology-journal.orgelementlabsolutions.com It is often assessed by analyzing certified reference materials (CRMs) or by performing recovery studies on spiked samples. rsc.org For example, the accuracy of a method for determining arsenic species in marine samples was validated using the CRMs DORM-2 and BCR626 Tuna. rsc.org
Precision : Precision expresses the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. elementlabsolutions.com It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). wjarr.com Low relative standard deviation (RSD) values indicate high precision. For instance, a validated HPLC method for organoarsenic compounds reported inter-day RSD values of less than 7.0%. nih.gov
Specificity : Specificity is the ability of a method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. elementlabsolutions.comeuropa.eu It ensures that the signal measured is only from the analyte of interest. Specificity can be demonstrated by comparing the results with an orthogonal analytical procedure or by analyzing samples spiked with potential interferences. europa.eu
Robustness : Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. metrology-journal.orgelementlabsolutions.com This provides an indication of the method's reliability during normal usage. metrology-journal.org Robustness is typically evaluated by systematically varying parameters such as mobile phase composition, pH, column temperature, and flow rate and observing the effect on the results.
Future Research Trajectories and Interdisciplinary Perspectives
Exploration of Novel Synthetic Pathways for Highly Functionalized Tetraethylarsonium Derivatives
The future of this compound chemistry lies in the development of innovative synthetic methods to create highly functionalized derivatives. Current research is moving beyond simple quaternization and exploring more sophisticated strategies to introduce a wide array of chemical functionalities. These efforts are crucial for tailoring the properties of this compound-based compounds for specific applications.
One promising avenue is the use of advanced organic and organometallic reactions to modify the ethyl groups of the this compound cation. This could involve techniques like controlled radical reactions or transition-metal-catalyzed cross-coupling reactions to attach complex molecular fragments. Another area of intense investigation is the development of novel synthetic pathways for creating derivatives with unique and valuable properties. uochb.cznih.govmdpi.com For instance, the synthesis of chiral this compound compounds for use in asymmetric catalysis is a significant goal. The preparation of new synthons and uniquely functionalized derivatives continues to be an area of active research. nih.gov
The table below summarizes some potential synthetic strategies being explored:
| Synthetic Strategy | Description | Potential Functionalization |
| Post-Quaternization Modification | Chemical modification of the ethyl groups after the formation of the this compound core. | Introduction of hydroxyl, amino, or other reactive groups for further derivatization. |
| "Click" Chemistry | Employing highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition. | Attachment of large and complex molecules, including biomolecules or polymers. |
| Use of Functionalized Precursors | Starting with ethylating agents that already contain the desired functional groups. | Incorporation of functionalities that may not be stable to the conditions of post-quaternization modification. |
These advanced synthetic approaches will enable the creation of a new generation of this compound compounds with precisely controlled structures and properties, opening up new possibilities for their application in various scientific fields.
Deeper Understanding of Reaction Mechanisms through Advanced Spectroscopic and Computational Integration
A more profound understanding of the reaction mechanisms involving this compound compounds is on the horizon, thanks to the integration of advanced spectroscopic techniques and powerful computational methods. semanticscholar.orgrsc.org This synergistic approach allows researchers to gain unprecedented insights into the intricate details of chemical transformations.
In-situ spectroscopic methods, such as high-resolution nuclear magnetic resonance (NMR) and mass spectrometry, enable the real-time observation of reacting species, including transient intermediates that were previously difficult to detect. rsc.org This provides invaluable experimental data on reaction kinetics and pathways.
Simultaneously, computational chemistry, particularly quantum mechanical calculations, offers a theoretical framework for interpreting experimental observations. semanticscholar.org By modeling reaction profiles, researchers can predict the structures of transition states, calculate activation energies, and explore alternative reaction pathways. The combination of these experimental and theoretical tools is essential for a comprehensive understanding of reaction mechanisms. semanticscholar.org
| Technique | Contribution to Mechanistic Understanding |
| In-situ NMR Spectroscopy | Provides real-time information on the concentration of reactants, products, and intermediates. |
| Mass Spectrometry | Allows for the identification and characterization of ionic species and reaction products. |
| Computational Modeling | Predicts reaction pathways, transition state structures, and activation energies. |
This integrated approach is not only crucial for fundamental research but also has practical implications for optimizing reaction conditions and designing more efficient catalytic systems involving this compound species.
Design of New Materials Utilizing this compound as a Structural or Functional Component
The unique characteristics of the this compound cation make it a promising building block for the design of novel materials with tailored properties. psu.edufuturumcareers.com Its size, charge, and stability can be leveraged to create materials with applications in diverse fields, from electronics to environmental remediation.
One area of focus is the development of new ionic liquids incorporating the this compound cation. By pairing it with different anions, researchers can fine-tune the physical and chemical properties of the resulting ionic liquid, such as its viscosity, conductivity, and solubility. These materials have potential applications as electrolytes in batteries, solvents for chemical reactions, and extraction agents.
Furthermore, this compound can be incorporated into the structure of polymers and coordination frameworks. In these materials, the this compound moiety can act as a charge-balancing counterion, a template to direct the formation of specific structures, or a functional component that imparts specific properties to the material. For example, polymers containing this compound groups could be used as ion-exchange membranes or as catalysts. The design and development of new materials is a key aspect of materials science and engineering. psu.edufuturumcareers.comceramics.org
| Material Type | Role of this compound | Potential Applications |
| Ionic Liquids | Cationic component | Electrolytes, solvents, extraction agents |
| Functional Polymers | Counterion or functional group | Ion-exchange membranes, catalysts |
| Coordination Frameworks | Template or counterion | Gas storage, separation, sensing |
The ability to rationally design and synthesize new materials based on this compound opens up exciting possibilities for addressing current and future technological challenges.
Expanding the Scope of Analytical Techniques for Complex Organoarsenic Systems
The increasing complexity of organoarsenic research necessitates the development and application of more sophisticated analytical techniques. scirp.org While traditional methods can determine the total arsenic concentration, they often fail to provide information about the specific chemical form, or "speciation," of the arsenic. iaea.orgscispace.com This is a critical limitation, as the toxicity and reactivity of arsenic compounds are highly dependent on their chemical structure.
To address this challenge, researchers are increasingly turning to hyphenated analytical techniques, which combine a separation method with a sensitive detection method. High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) is a particularly powerful combination for arsenic speciation analysis. scispace.comnih.gov HPLC separates the different organoarsenic compounds in a sample, and ICP-MS provides highly sensitive and element-specific detection of the arsenic-containing species. nih.gov
Other promising techniques include capillary electrophoresis and other forms of mass spectrometry. iaea.org The development of new and improved analytical methods is crucial for advancing our understanding of the environmental fate, biological activity, and potential applications of this compound and other organoarsenic compounds. scirp.orgresearchgate.net The reliability of these methods is often validated using certified reference materials. nih.gov
| Analytical Technique | Principle | Application in Organoarsenic Analysis |
| HPLC-ICP-MS | Separation by HPLC, detection by ICP-MS. | Speciation and quantification of various organoarsenic compounds in complex matrices. scispace.comnih.gov |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility. | Analysis of ionic organoarsenic species. iaea.org |
| Gas Chromatography (GC) | Separation of volatile compounds. | Analysis of volatile organoarsenic compounds. |
Interdisciplinary Research at the Interface of Organoarsenic Chemistry and Material Science
The convergence of organoarsenic chemistry and materials science is creating exciting new opportunities for interdisciplinary research. researchgate.netdechema.de Chemists are designing and synthesizing novel organoarsenic molecules with specific properties, while materials scientists are exploring how to incorporate these molecules into advanced materials. ceramics.orgmpg.dejoachimschummer.net This collaborative approach is essential for tackling complex challenges and developing innovative technologies. dechema.de
One area of active research is the development of new functional materials for applications in catalysis, electronics, and sensing. researchgate.net By combining the unique electronic and chemical properties of organoarsenic compounds with the processability and stability of materials like polymers and ceramics, researchers can create hybrid materials with enhanced performance. tuhh.de For example, organoarsenic-containing polymers could be used to create more efficient catalysts for chemical synthesis or more sensitive sensors for environmental monitoring.
This interdisciplinary field also draws on expertise from physics, engineering, and biology to fully understand and exploit the properties of these new materials. ceramics.orgdechema.dempg.de The synergy between these different disciplines is driving innovation and opening up new frontiers in both fundamental science and technological applications. joachimschummer.net3ds.com The table below highlights some key areas of this interdisciplinary research.
| Research Area | Contributing Disciplines | Potential Outcomes |
| Catalysis | Organometallic Chemistry, Materials Science, Chemical Engineering | More efficient and selective catalysts for industrial processes. |
| Sensors | Analytical Chemistry, Materials Science, Electrical Engineering | Highly sensitive and selective sensors for environmental and biomedical applications. |
| Electronic Materials | Solid-State Chemistry, Physics, Materials Science | New materials with tailored electronic properties for applications in electronics and optoelectronics. |
This collaborative spirit is crucial for translating fundamental discoveries in organoarsenic chemistry into real-world applications that can benefit society. dechema.delabmanager.com
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing tetraethylarsonium compounds, and how can purity be validated?
- Methodological Answer : Synthesis typically involves alkylation of arsenic precursors using ethylating agents (e.g., ethyl halides) under controlled anhydrous conditions . Post-synthesis, purity is validated via elemental analysis, nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, and mass spectrometry (MS) for molecular weight verification. Ensure characterization aligns with protocols for novel organoarsenic compounds, including chromatographic purification (e.g., column chromatography) to remove unreacted precursors .
Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological or environmental samples)?
- Methodological Answer : High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is preferred for speciation analysis due to its sensitivity to arsenic-containing species. For structural elucidation in mixtures, tandem MS (MS/MS) or Fourier-transform infrared spectroscopy (FTIR) can differentiate this compound from similar organoarsenicals . Calibration curves using certified reference materials are critical for accuracy .
Q. How should researchers design controlled experiments to assess this compound’s reactivity under varying pH or redox conditions?
- Methodological Answer : Use buffered solutions to maintain specific pH ranges (e.g., 3–11) and redox agents (e.g., ascorbic acid for reducing conditions). Monitor reactions via real-time spectroscopic techniques (UV-Vis, NMR) or electrochemical methods (cyclic voltammetry). Include negative controls (e.g., arsenic-free analogs) to distinguish this compound-specific reactivity .
Advanced Research Questions
Q. How can conflicting data in this compound’s spectral signatures (e.g., NMR splitting patterns) be resolved?
- Methodological Answer : Contradictions often arise from solvent effects, impurities, or dynamic equilibria (e.g., rotational isomerism). Cross-validate using multiple solvents (DMSO-d6, CDCl3) and low-temperature NMR to "freeze" conformational changes. Compare with computational simulations (DFT calculations) to predict splitting patterns . Document solvent, temperature, and instrument parameters meticulously .
Q. What strategies are effective in reconciling discrepancies in this compound’s reported thermodynamic stability across studies?
- Methodological Answer : Discrepancies may stem from differing experimental conditions (e.g., oxygen exposure, humidity). Replicate studies under inert atmospheres (argon/glovebox) and use calorimetry (DSC/TGA) to measure decomposition enthalpies. Conduct comparative studies with structurally similar compounds (e.g., tetraethylphosphonium) to isolate arsenic-specific effects .
Q. How can researchers design interdisciplinary studies to investigate this compound’s interactions with biomolecules (e.g., proteins or DNA)?
- Methodological Answer : Combine spectroscopic methods (e.g., fluorescence quenching for protein binding assays) with computational docking simulations to predict binding sites. Use synchrotron-based X-ray absorption spectroscopy (XAS) to study arsenic coordination environments. Validate findings with in vitro cytotoxicity assays and molecular dynamics simulations .
Q. What systematic approaches are recommended for resolving contradictions in this compound’s environmental fate data (e.g., biodegradation rates)?
- Methodological Answer : Conduct microcosm experiments with standardized soil/water matrices and controlled microbial consortia. Use isotopically labeled this compound (e.g., ¹³C-ethyl groups) to track degradation pathways via stable isotope probing (SIP). Compare results across geographic samples to account for microbiome variability .
Methodological Best Practices
- Literature Reviews : Prioritize primary literature from peer-reviewed journals (avoiding non-academic sources) and use citation management tools (e.g., Zotero) to track sources. Cross-reference synthesis protocols with the Beilstein Journal of Organic Chemistry guidelines for reproducibility .
- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses and document all methodological variables to isolate conflicting factors .
- Ethical Compliance : Adhere to institutional guidelines for handling toxic arsenic compounds, including waste disposal protocols and fume hood use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
